An In-depth Technical Guide to (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide to (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol: A Core Scaffold in Modern Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the strategic value of this versatile building block in medicinal chemistry.
Introduction: The Strategic Importance of Conformational Constraint
In the landscape of contemporary drug design, the pursuit of molecular rigidity is paramount. Constrained scaffolds that present functional groups in well-defined three-dimensional space are invaluable for enhancing binding affinity, selectivity, and overall pharmacological profiles. (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol, a saturated bicyclic amine, has emerged as a significant building block due to its unique and rigid three-dimensional structure.[1][2] This inherent rigidity allows for the precise spatial arrangement of substituents, a critical factor in optimizing interactions with biological targets.[1][2]
The 3-azabicyclo[3.1.0]hexane core is a "privileged scaffold," frequently appearing in a variety of biologically active compounds with demonstrated therapeutic potential, including antiviral, antimicrobial, and anti-inflammatory agents.[3] This guide will delve into the core characteristics of this specific stereoisomer, providing a foundational understanding for its effective incorporation into drug discovery programs.
Physicochemical and Structural Properties
The fundamental properties of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 134575-13-6 | [4][5] |
| Molecular Formula | C₆H₁₁NO | [4][5] |
| Molecular Weight | 113.16 g/mol | [4] |
| Appearance | White to off-white powder/crystalline solid | |
| Melting Point | 118-119 °C | [6] |
| InChIKey | YGYOQZPGFXHQMW-XEAPYIEGSA-N | [4] |
| SMILES | C1[C@@H]2CN1 | [4] |
| Solubility | Soluble in methanol and water. | |
| Storage | Store long-term in a cool, dry place. |
Synthesis and Mechanistic Considerations
The synthesis of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol is a multi-step process that requires precise stereochemical control. While a direct, one-pot synthesis is not commonly reported, a reliable strategy involves the stereoselective construction of a protected bicyclic intermediate, followed by functional group manipulation and deprotection. The following proposed pathway is based on established methodologies for related structures.
Synthetic Pathway Overview
A logical and scalable synthetic approach commences with the N-benzylation of the commercially available 3-azabicyclo[3.1.0]hexane, followed by introduction of the hydroxymethyl group at the C6 position. The choice of the N-benzyl protecting group is strategic; it is robust enough to withstand subsequent reaction conditions and can be selectively removed in the final step without affecting other functional groups.
Caption: Proposed synthetic pathway for (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol.
Detailed Experimental Protocols
Step 1-3: Synthesis of ((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol
This procedure is adapted from a documented kilogram-scale synthesis of a closely related intermediate, demonstrating its industrial viability. The initial steps involve the formation of an N-benzyl-protected bicyclic ester, which is then reduced.
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Rationale: The synthesis begins with the construction of the bicyclic system, often through a cyclopropanation reaction, followed by the introduction of the necessary functional groups. The N-benzyl group is a common choice for protecting the secondary amine due to its stability and ease of removal via catalytic hydrogenation. The ester at the C6 position serves as a convenient precursor to the primary alcohol. Reduction of the ester to the alcohol is a standard and high-yielding transformation.
Step 4: Catalytic N-Debenzylation
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Protocol:
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To a solution of ((1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol in a suitable solvent (e.g., methanol or ethanol) is added Pearlman's catalyst (20% Pd(OH)₂/C).
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The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
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The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
-
-
Expertise & Causality: The choice of Pearlman's catalyst is critical for this step. Unlike standard Pd/C, Pearlman's catalyst (palladium hydroxide on carbon) is highly effective for the hydrogenolysis of N-benzyl groups and is known for its selectivity, especially in the presence of other reducible functional groups.[7][8] It often provides cleaner reactions and higher yields for this specific transformation. The reaction is typically run at room temperature and atmospheric pressure of hydrogen, making it a mild and safe procedure.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. Below are the expected spectroscopic features.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the bicyclic core and the hydroxymethyl group. The protons on the cyclopropane ring will appear at higher field (lower ppm) due to the ring strain. The diastereotopic protons of the CH₂OH group will likely appear as a doublet of doublets.
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¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The carbons of the cyclopropane ring will be observed at a characteristically high field.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol and the N-H stretching of the secondary amine.
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Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (m/z = 113.16 or 114.17, respectively).
Applications in Drug Discovery: A Scaffold for Innovation
The rigid 3-azabicyclo[3.1.0]hexane scaffold is a key component in several clinically important therapeutic agents. Its constrained nature helps to lock in a bioactive conformation, leading to improved potency and selectivity.
Antiviral Agents: The Case of Boceprevir
A prominent example of the application of a related 3-azabicyclo[3.1.0]hexane scaffold is in the synthesis of Boceprevir, a protease inhibitor used to treat Hepatitis C.[9][10][11][12] The bicyclic core serves as a constrained proline mimetic, providing a rigid framework for the key pharmacophoric elements that interact with the active site of the HCV NS3/4A protease. The synthesis of the specific gem-dimethylated version of this scaffold for Boceprevir has been a subject of significant process chemistry research.[9][11][12]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
The 3-azabicyclo[3.1.0]hexane moiety has been successfully incorporated into the design of novel inhibitors of dipeptidyl peptidase-IV (DPP-IV), an important target for the treatment of type 2 diabetes.[9] The rigid scaffold helps to correctly orient the functional groups that bind to the P2 region of the enzyme, leading to potent and selective inhibitors.
As a Versatile Building Block: The Role of N-Boc Protection
For its use in multi-step syntheses, the secondary amine of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol is typically protected. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its ease of introduction and mild cleavage conditions.
Caption: N-Boc protection of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol.
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Experimental Protocol for N-Boc Protection:
-
Dissolve (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or sodium bicarbonate, to the solution.
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Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.
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Stir the reaction mixture until completion, as monitored by TLC.
-
Perform an aqueous work-up to remove the base and any water-soluble byproducts.
-
The organic layer is dried, filtered, and concentrated to yield the N-Boc protected product, which can often be used in the next step without further purification.
-
-
Expertise & Causality: The amine is significantly more nucleophilic than the alcohol, ensuring selective reaction with (Boc)₂O.[13] The use of a mild base is sufficient to neutralize the acid generated during the reaction. This protection strategy is widely employed because the Boc group is stable to a broad range of reaction conditions but can be easily removed with mild acid (e.g., trifluoroacetic acid in DCM), providing an orthogonal protecting group strategy.[14][15]
Conclusion
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol is a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in modern drug discovery programs.
References
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Various Authors. (2014). How can we protect an amino group leaving an alcohol group free? ResearchGate. [Link]
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Bernotas, R. C., & Cube, R. V. (2016). [Article] The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. r/Scholar - Reddit. [Link]
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